molecular formula C18H18ClN3O2 B602316 Loxapine N-oxide CAS No. 25967-34-4

Loxapine N-oxide

Cat. No. B602316
CAS RN: 25967-34-4
M. Wt: 343.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . It undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .


Synthesis Analysis

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .


Molecular Structure Analysis

Loxapine is a dibenzoxazepine tricyclic antipsychotic agent . The molecular formula of Loxapine N-oxide is C18H18ClN3O2 .


Chemical Reactions Analysis

Loxapine undergoes N-oxidation by flavonoid monoamine oxidases to form Loxapine N-oxide .


Physical And Chemical Properties Analysis

The molecular formula of Loxapine N-oxide is C18H18ClN3O2 .

Scientific Research Applications

  • Pharmacokinetics and Metabolism : Loxapine is metabolized into several active metabolites, including Loxapine N-oxide, and others like amoxapine, 8-hydroxyloxapine, and 7-hydroxyloxapine. Studies have developed and validated methods for quantifying these metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to support clinical development (Meng et al., 2017).

  • Therapeutic Efficacy : Loxapine, from which Loxapine N-oxide is derived, has been reviewed for its efficacy as an antipsychotic agent. It's found to be effective for acute and chronic schizophrenia, with a side-effect profile similar to traditional antipsychotic agents (Heel et al., 1978).

  • Inhalation Powder for Agitation : Inhaled loxapine, which would include metabolites such as Loxapine N-oxide, is used for the acute treatment of agitation in patients with bipolar disorder or schizophrenia. It provides a rapid onset of effect with a noninvasive route of administration (Keating, 2013).

  • Enzymatic Metabolism : In vitro studies have identified the cytochrome P450 enzymes responsible for the oxidative metabolism of loxapine to its metabolites, including Loxapine N-oxide. These findings are crucial for understanding the drug's pharmacokinetics and pharmacodynamics (Luo et al., 2011).

  • Application in Psychiatry : Loxapine's formulations, including metabolites like Loxapine N-oxide, have been reviewed for their efficacy in treating agitation and aggression in psychiatric conditions. It's been found to have antipsychotic efficacy similar to other typical or atypical antipsychotics, with tolerability comparable to typical antipsychotics at high doses (Popovic et al., 2015).

Safety And Hazards

Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Loxapine has been used in psychiatry for over 40 years with a well-established profile . In the light of the recent approval by the regulatory agencies of inhaled loxapine for use in the acute treatment of mild-to-moderate agitation in adults affected with schizophrenia or bipolar disorder, this article aims to critically review the available literature on loxapine .

properties

IUPAC Name

8-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22(23)10-8-21(9-11-22)18-14-12-13(19)6-7-16(14)24-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSWANHLDLADDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loxapine N-oxide

CAS RN

25967-34-4
Record name Loxapine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025967344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LOXAPINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85EE9A1E8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
46
Citations
JSD Zimmer, SR Needham, CD Christianson… - Bioanalysis, 2010 - Future Science
… , 8-OH-loxapine and loxapine N-oxide in human K 2 EDTA … precipitation was used to quantify loxapine N-oxide. Results: Both … , 8-OH-loxapine and loxapine N-oxide have been used to …
Number of citations: 10 www.future-science.com
M Meng, N Zhao, CC Pederson, E Harrison… - … of Chromatography B, 2017 - Elsevier
… for the analysis of loxapine N-oxide alone with an LLOQ of … due to poor recovery for loxapine N-oxide; thus, two separate … 8-hydroxyloxapine, and loxapine N-oxide, in human plasma …
Number of citations: 3 www.sciencedirect.com
JP Luo, SC Vashishtha, EM Hawes… - … & Drug Disposition, 2011 - Wiley Online Library
… The rates of formation of amoxapine were correlated to activities of CYP3A4 and CYP2B6 and the rates of formation of loxapine N-oxide were correlated to activities of CYP3A4, FMO …
Number of citations: 22 onlinelibrary.wiley.com
RC Heel, RN Brogden, TM Speight, GS Avery - Drugs, 1978 - Springer
… Metabolic pathways include aromatic hydroxylation, oxidation, and desmethylation, and thus the major metabolites are hydroxyloxapine, hydroxyloxapine-N-oxide, loxapine-N-oxide …
Number of citations: 51 link.springer.com
F Huq - 2007 - researchgate.net
… , 7-OH-amoxapine and loxapine-N-oxide have smaller LUMOHOMO energy differences than … The molecular surface of loxapine-N-oxide is also found to abound in electron-deficient …
Number of citations: 1 www.researchgate.net
SF Cooper, R Dugal, MJ Bertrand - Xenobiotica, 1979 - Taylor & Francis
… , desmethyl loxapine and loxapine-N-oxide, were identified … attempt was made to synthesize loxapine-N-oxide. However, g… of the possible presence of loxapine-N-oxide was obtained by …
Number of citations: 15 www.tandfonline.com
D Popovic, P Nuss, E Vieta - Annals of …, 2015 - annals-general-psychiatry …
… Loxapine also undergoes N-oxidation by flavonoid monoamine oxidases to form loxapine N-oxide and de-methylation by CYP3A4, CYP2C19 and CYP2C8 to form amoxapine. 8-OH-…
S Selim, R Riesenberg, J Cassella… - The Journal of …, 2017 - Wiley Online Library
… Maximum plasma levels of loxapine N-oxide were achieved between 0.75 and 2.0 hours and … Two hours after inhaled loxapine administration, systemic exposure of loxapine N-oxide …
Number of citations: 10 accp1.onlinelibrary.wiley.com
SW Cheung, SW Tang, G Remington - Journal of Chromatography B …, 1991 - Elsevier
… The presence of loxapine N-oxide in human serum has been reported by Cooper and Kelly [3]. Since compounds of interest are weakly basic, extraction into heptane and back-…
Number of citations: 33 www.sciencedirect.com
TB Cooper, RG Kelly - Journal of Pharmaceutical Sciences, 1979 - Wiley Online Library
A GLC analysis is presented for loxapine, amoxapine, and their major metabolites in serum and urine. Electron‐capture detection is employed for serum analysis, and flame ionization is …
Number of citations: 75 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.